4-Chloro-6-methyl-2-phenylquinoline
Overview
Description
4-Chloro-6-methyl-2-phenylquinoline is a useful research compound. Its molecular formula is C16H12ClN and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
4-Chloro-6-methyl-2-phenylquinoline derivatives demonstrate significant antimicrobial properties. A study highlighted the synthesis of such compounds using microwave-assisted synthesis and found them effective against a range of Gram-negative and Gram-positive bacteria, as well as fungal organisms like Aspergillus flavus and Candida utilius (Sarveswari & Vijayakumar, 2016).
Antioxidant and Anti-diabetic Potential
Chloroquinoline derivatives, including compounds related to this compound, exhibit antioxidant activities that can reduce high glucose levels in the human body. These compounds have shown promising results in the estimation of antioxidant activity using the DPPH method and molecular docking studies suggest their potential as anti-diabetic agents (Murugavel et al., 2017).
Amination and Chemical Synthesis
The amination of 4-chloro-2-arylquinoline compounds, closely related to this compound, demonstrates their utility in novel chemical syntheses. The study found that the activity of amination by amide solvents varied based on electronic and steric effects (Tsai et al., 2008).
Anticancer Properties
Studies have also explored the potential anticancer properties of derivatives of this compound. For instance, the synthesis of 4-methylamino-2-phenylquinoline analogs has shown antimalarial properties against the P. falciparum RKL-2 strain, indicating their potential as anticancer agents (Mahantheshappa et al., 2016).
Molecular Docking and Structural Studies
Molecular docking and structural elucidation studies have been conducted on chloroquinoline derivatives. These studies involve spectroscopic and quantum chemical analyses, providing insights into their potential biological activities and interaction with DNA (Fatma et al., 2017).
Novel Synthesis Approaches
Research has also focused on novel synthesis approaches for chloroquinoline derivatives. A study showcased a solvent-free microwave synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-ones, highlighting the rapid synthesis and improved general scope of the reaction (Rivkin & Adams, 2006).
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological targets, includingantimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , anti-inflammatory , antioxidant , and anti-HIV agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The specific interaction of 4-Chloro-6-methyl-2-phenylquinoline with its targets may vary based on the target and the environment.
Biochemical Pathways
These could include pathways related to DNA synthesis, cell proliferation, inflammation, and oxidative stress .
Result of Action
Based on the known effects of quinoline derivatives, it can be inferred that this compound could potentially have antimicrobial, anticancer, anti-inflammatory, and antioxidant effects .
Safety and Hazards
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They exhibit a broad range of biological activities and are used extensively in various fields. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
4-chloro-6-methyl-2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXBAREWKKMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427420 | |
Record name | 4-Chloro-6-methyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18618-02-5 | |
Record name | 4-Chloro-6-methyl-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.